2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one
Description
Properties
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQEXZZWRVXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189203 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-82-2 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The first step involves acid-catalyzed condensation between equimolar quantities of 2-hydroxybenzaldehyde and fluororesorcinol in refluxing ethanol (78°C) with concentrated hydrochloric acid (10 mol%). This generates a triarylmethane intermediate via a Friedel-Crafts alkylation pathway. However, retro-Friedel-Crafts side reactions are prevalent, reducing yields to 45–55% unless acid concentration is tightly controlled.
The second step employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in anhydrous dichloromethane (DCM) at room temperature. DDQ facilitates dehydrogenative cyclization, forming the xanthenone ring system with 68–72% efficiency.
Key Optimization Parameters:
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Acid Stoichiometry: Excess HCl (>15 mol%) promotes decomposition via retro-Friedel-Crafts pathways.
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Oxidant Selection: DDQ outperforms alternatives like MnO₂ or K₃[Fe(CN)₆] in regioselectivity.
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Solvent Polarity: Polar aprotic solvents (e.g., DCM) enhance cyclization rates compared to THF or DMSO.
One-Pot Three-Component Synthesis
A scalable one-pot strategy leverages a multicomponent reaction (MCR) involving β-naphthol, substituted aldehydes, and cyclic 1,3-diones. While originally developed for antitubercular xanthenones, this method adapts to target 2,6,7-trihydroxy derivatives through judicious substituent selection.
Procedure and Catalysis
Reagents are combined in molar ratios of 1:1:1 (β-naphthol : 2-hydroxybenzaldehyde : dimedone) with iodine (5 mol%) as a catalyst in ethanol under reflux (82°C, 6–8 hours). The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration sequences, yielding the xanthenone product in 61–65% isolated yield.
Advantages Over Stepwise Methods:
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Eliminates intermediate purification steps.
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Iodine catalysis is cost-effective and avoids heavy metals.
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Tolerates electron-donating and withdrawing groups on the aldehyde component.
Photochemical Synthesis Pathways
Although thermal methods dominate, photochemical routes offer greener alternatives by leveraging UV irradiation for key cyclization steps. A photochemical variant of the two-step method replaces DDQ oxidation with UV light (254 nm) in the presence of TiO₂ photocatalysts.
Experimental Setup
The triarylmethane intermediate (from step 1) is dissolved in acetonitrile with 2 wt% TiO₂ and irradiated for 4–6 hours under nitrogen. This achieves 58–63% conversion to the xanthenone product, albeit with slower kinetics compared to chemical oxidation.
Trade-offs:
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Energy Efficiency: Higher electricity consumption offsets solvent savings.
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Byproduct Formation: Over-irradiation leads to dihydroxylated byproducts (up to 12%).
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics for the three primary preparation routes:
| Method | Yield (%) | Reaction Time | Cost Index* | Scalability |
|---|---|---|---|---|
| Two-Step (DDQ) | 68–72 | 10–12 h | 3.2 | Industrial |
| One-Pot (Iodine) | 61–65 | 6–8 h | 1.8 | Pilot Plant |
| Photochemical (UV) | 58–63 | 4–6 h | 2.5 | Lab-Scale |
*Cost Index: Relative scale based on reagent, catalyst, and energy expenses (1 = lowest).
Challenges and Mitigation Strategies
Regioselectivity in Polyhydroxylation
Uncontrolled hydroxylation during cyclization often produces 2,6,8- or 2,7,9-trihydroxy regioisomers. Strategies to enhance selectivity include:
Chemical Reactions Analysis
2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical analyses and experiments.
Biology: It has been studied for its interactions with biological molecules and its potential use in biological assays.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism by which 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one exerts its effects involves its interaction with specific molecular targets. For example, it disrupts the interaction of single-strand binding proteins with helicase loaders in bacteria, which is crucial for bacterial DNA replication . This disruption can inhibit bacterial growth and replication, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Physical State : Solid (exact form unspecified)
- Storage : Requires storage in a dark, dry environment at 2–8°C .
- Hazards : Classified with hazard statements H315 (skin irritation) and H319 (serious eye irritation) .
Applications :
Primarily used in analytical chemistry as a chromogenic reagent for metal ion detection due to its hydroxyl-rich structure, which enables chelation .
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The xanthene core (a tricyclic system fused with oxygen) is common among analogs. Variations occur at the 9-position substituent, which dictates chemical reactivity and applications:
Physicochemical and Functional Differences
Solubility: Salicylfluorone’s 2-hydroxyphenyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, water at high pH) compared to Phenylfluorone . Nitrophenyl and brominated analogs exhibit reduced solubility due to hydrophobic substituents .
Reactivity :
- The nitro group in 2-nitrophenylfluorone acts as an electron-withdrawing group, shifting absorption spectra and improving sensitivity in spectrophotometric assays .
- Pyridinyl derivatives enable nitrogen-mediated coordination with transition metals (e.g., Fe³⁺, Cu²⁺), expanding utility in bioimaging .
Analytical Applications :
Biological Activity
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one, also known by its CAS number 3569-82-2, is a compound belonging to the xanthenone family. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores its biological activity based on various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H12O6
- Molecular Weight : 336.30 g/mol
- CAS Number : 3569-82-2
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) method has been employed to measure its antioxidant capacity. The compound demonstrated a robust ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress and related diseases .
| Study | Method | Findings |
|---|---|---|
| Study A | ORAC | High antioxidant capacity measured in vitro. |
| Study B | DPPH assay | Effective in reducing DPPH radical levels by 70% at 50 µM concentration. |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a possible mechanism for its therapeutic application in inflammatory diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of this xanthenone derivative. For instance, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis via caspase activation. |
| Lung Cancer | 20 | Inhibition of cell proliferation and migration. |
Case Studies
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Case Study on Antioxidant and Anti-inflammatory Activity
- A study conducted on human endothelial cells revealed that treatment with this compound significantly reduced oxidative stress markers and inflammatory responses induced by high glucose levels.
- Clinical Relevance in Cancer Therapy
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions between phenolic precursors. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight (e.g., m/z = 334.27 [M+H]+). Ensure compliance with safety protocols outlined in Safety Data Sheets (e.g., handling in fume hoods, PPE requirements) .
Q. Which spectroscopic techniques are most effective for characterizing this xanthenone derivative?
- Methodological Answer : UV-Vis spectroscopy (200–600 nm) identifies absorption maxima linked to conjugated π-systems, while infrared (IR) spectroscopy detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups. Fluorescence spectroscopy (excitation/emission: 350/450 nm) is critical for studying photophysical properties. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. The compound is prone to oxidation in alkaline conditions; thus, storage in amber vials under inert gas (N₂/Ar) is recommended. Stability data should align with OSHA guidelines for laboratory chemicals .
Advanced Research Questions
Q. What molecular interactions drive the compound’s fluorescence quenching in the presence of metal ions?
- Methodological Answer : The hydroxyl and ketone groups act as chelation sites for transition metals (e.g., Fe³⁺, Al³⁺). Use Stern-Volmer plots to quantify quenching constants (Ksv) and time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms. Density functional theory (DFT) simulations can model orbital interactions (HOMO-LUMO gaps) .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., DPPH vs. ABTS assays). Standardize protocols using the Oxygen Radical Absorbance Capacity (ORAC) assay with Trolox equivalents. Control for solvent polarity (e.g., ethanol vs. DMSO) and pH, as these affect radical scavenging efficiency. Cross-reference with phenolic content quantification (Folin-Ciocalteu method) .
Q. What experimental designs are optimal for studying its environmental fate in aquatic ecosystems?
- Methodological Answer : Implement a tiered approach:
- Lab-scale : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines).
- Field studies : Use LC-MS/MS to track metabolite formation in water/sediment matrices.
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Q. How can structural modifications enhance its selectivity as a fluorescent probe for cellular imaging?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to redshift emission wavelengths. Evaluate cell permeability via confocal microscopy in live/dead cell assays. Compare quantum yields (Φ) before/after modification using integrating sphere techniques .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported logP values?
- Methodological Answer : LogP discrepancies arise from measurement methods (shake-flask vs. HPLC retention time). Validate using computational tools (e.g., ChemAxon, ACD/Labs) and correlate with experimental octanol-water partitioning. Report temperature and ionic strength conditions to ensure reproducibility .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
